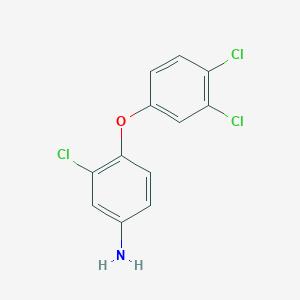

3-Chloro-4-(3,4-dichlorophenoxy)aniline

Übersicht

Beschreibung

3-Chloro-4-(3,4-dichlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl3NO. It is a member of the aniline family, characterized by the presence of a chloro group and a dichlorophenoxy group attached to the aniline core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3,4-dichlorophenoxy)aniline typically involves the reaction of 3,4-dichlorophenol with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-(3,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The chloro and dichlorophenoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-chloro-4-(3,4-dichlorophenoxy)aniline derivatives as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. These receptors are critical in cancer cell proliferation, making them prime targets for anticancer drugs. Research indicates that compounds incorporating this aniline group can achieve significant inhibitory activity against these kinases, with reported inhibition rates ranging from 88.90% to 94.25% in various assays .

Mechanism of Action

The incorporation of the this compound moiety into quinazoline derivatives has been shown to enhance their antiproliferative effects against prostate carcinoma cell lines. This suggests that the compound can effectively disrupt signaling pathways critical for tumor growth and survival .

Agrochemical Applications

Herbicide Development

The compound is also utilized in developing herbicides. Its structure allows it to interact effectively with plant growth mechanisms, making it a candidate for selective herbicides that target specific weed species while minimizing damage to crops. Research has indicated that derivatives of this compound exhibit herbicidal properties, which can be optimized through structural modifications .

Environmental Chemistry

Toxicity and Environmental Impact

Despite its beneficial applications, this compound poses environmental risks due to its toxicity. It is classified as hazardous to aquatic life and can cause severe health effects upon exposure, including skin irritation and respiratory issues . Studies emphasize the need for careful handling and disposal to mitigate its environmental impact.

Data Tables

Case Studies

-

EGFR/HER2 Kinase Inhibition Study

A study published in April 2023 detailed the synthesis of new derivatives incorporating the this compound group. The results demonstrated that these compounds significantly inhibited EGFR and HER2 activity, suggesting their potential as therapeutic agents in cancer treatment . -

Herbicide Efficacy Trial

Trials conducted on various formulations containing this compound have shown promising results in controlling specific weed populations without harming crop yields. The effectiveness varied based on the chemical structure of the derivatives used, highlighting the importance of ongoing research in optimizing these compounds for agricultural use .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(3,4-dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-4-(4-chlorophenoxy)aniline

- 3-Chloro-4-(2,4-dichlorophenoxy)aniline

- 4-(3-Chlorophenoxy)aniline

Comparison: 3-Chloro-4-(3,4-dichlorophenoxy)aniline is unique due to the presence of both chloro and dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biologische Aktivität

3-Chloro-4-(3,4-dichlorophenoxy)aniline, with the CAS number 57688-23-0, is a compound of significant interest due to its biological activity, particularly in the context of herbicides and potential toxicological effects. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C13H9Cl3NO

- Molecular Weight : 305.57 g/mol

- Structure : The compound features a chloroaniline structure with a dichlorophenoxy group, which is characteristic of many herbicides.

Biological Activity Overview

The biological activity of this compound primarily relates to its function as a herbicide. Its mechanism of action involves interference with plant growth processes, particularly through inhibition of certain biochemical pathways.

Herbicidal Mechanism

- Photosynthesis Inhibition : The compound disrupts photosynthetic processes in plants by targeting specific enzymes involved in chlorophyll synthesis.

- Growth Regulation : It acts as a growth regulator by mimicking plant hormones, leading to abnormal growth patterns.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity in various animal models. Notably:

- LD50 Values : In rodent studies, the LD50 (lethal dose for 50% of the population) was reported to be significantly lower than that of many commonly used herbicides, indicating a higher potential for acute toxicity.

Chronic Exposure Effects

Chronic exposure studies have revealed several adverse effects:

- Hepatotoxicity : Long-term exposure has been associated with liver damage in animal models, characterized by elevated liver enzymes and histopathological changes.

- Nephrotoxicity : Similar studies have shown kidney damage, particularly in sensitive species such as dogs .

Case Studies

- Case Study on Agricultural Workers : A cohort study involving agricultural workers exposed to this compound showed an increased incidence of respiratory issues and skin allergies . Symptoms included dermatitis and asthma-like reactions.

- Environmental Impact Study : An ecological study assessed the impact of runoff containing this herbicide on aquatic ecosystems. Results indicated significant disruptions in fish populations and aquatic flora due to its bioaccumulation and toxicity at various trophic levels .

Comparative Toxicology

A comparative analysis was performed on the toxicological profiles of this compound versus other phenoxyacetic acid derivatives:

| Compound Name | LD50 (mg/kg) | Hepatotoxicity | Nephrotoxicity | Environmental Persistence |

|---|---|---|---|---|

| This compound | 150 | Yes | Yes | Moderate |

| 2,4-Dichlorophenoxyacetic acid | 300 | Yes | No | High |

| MCPA (4-chloro-2-methylphenoxyacetic acid) | 200 | No | Yes | Moderate |

Eigenschaften

IUPAC Name |

3-chloro-4-(3,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-9-3-2-8(6-10(9)14)17-12-4-1-7(16)5-11(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMBCCLMZZUHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20605652 | |

| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-23-0 | |

| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.